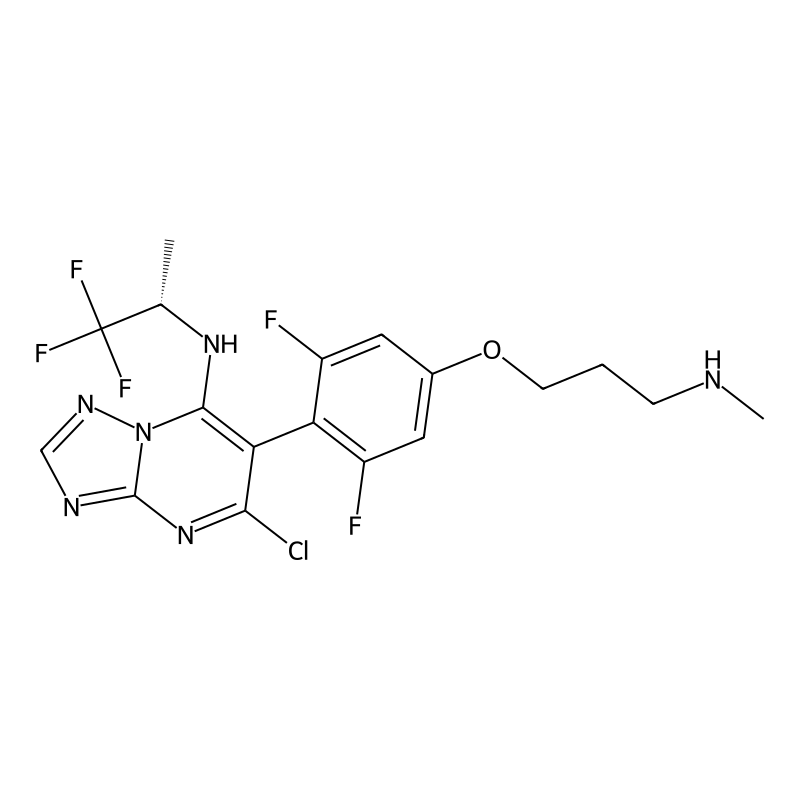

Cevipabulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Cevipabulin belongs to a class of compounds called tubulin-binding agents. Microtubules are essential cellular structures involved in cell division, cell shape, and intracellular transport. Cevipabulin disrupts microtubule dynamics by preventing tubulin polymerization, the process by which tubulin subunits assemble to form microtubules []. This disrupts cell division, a critical process for cancer cell proliferation.

Researchers are actively investigating the specific mechanisms by which Cevipabulin binds to tubulin and disrupts its polymerization. Understanding this mechanism is crucial for optimizing the drug's efficacy and identifying potential targets for overcoming drug resistance [].

Targeting Cancer Cells

Preclinical studies have shown that Cevipabulin exhibits antitumor activity against various cancer cell lines, including those resistant to other tubulin-binding agents []. This suggests that Cevipabulin might have potential for treating cancers that are difficult to manage with existing therapies.

Cevipabulin, also known as TTI-237, is a small molecule designed to target microtubules. Its chemical structure features a triazolopyrimidinyl moiety that allows it to bind to specific sites on tubulin. The compound exhibits the ability to both promote tubulin polymerization and induce tubulin degradation through distinct mechanisms .

Cevipabulin interacts with tubulin at two critical binding sites: the vinblastine site on β-tubulin and a newly identified site on α-tubulin referred to as the "seventh site." Binding at these sites alters the stability of tubulin dimers, leading to their degradation. The mechanism involves pushing the αT5 loop outward, which destabilizes the non-exchangeable guanosine triphosphate bound to tubulin, facilitating its degradation in a proteasome-dependent manner .

Cevipabulin exhibits significant biological activity by promoting abnormal polymerization of tubulin protofilaments. This effect results in the formation of irregular aggregates within cells, which can disrupt normal cellular functions . Additionally, cevipabulin's dual action—promoting polymerization while also leading to degradation—positions it as a unique agent among microtubule-targeting drugs .

The synthesis of cevipabulin involves several steps that include the construction of its triazolopyrimidinyl core followed by modifications to introduce functional groups that enhance its binding affinity for tubulin. While specific synthetic routes are proprietary, they typically involve standard organic synthesis techniques such as coupling reactions and purification processes to yield the final compound in high purity .

Cevipabulin is primarily researched for its potential use in cancer therapy due to its ability to disrupt microtubule dynamics. By promoting tubulin degradation and abnormal polymerization, it may hinder cancer cell proliferation and survival. Ongoing studies are investigating its efficacy in various cancer models and its potential as part of combination therapies with other anticancer agents .

Studies have demonstrated that cevipabulin competes with vinblastine for binding to microtubules but does not inhibit tubulin polymerization like vinblastine does. Instead, it promotes polymerization in a manner similar to paclitaxel while simultaneously inducing degradation of tubulin dimers through proteasomal pathways. This dual mechanism highlights the unique pharmacological profile of cevipabulin compared to traditional microtubule inhibitors .

Cevipabulin can be compared with several other microtubule-targeting agents:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Vinblastine | Inhibits tubulin polymerization | Binds exclusively at the vinblastine site |

| Paclitaxel | Promotes tubulin polymerization | Stabilizes microtubules and prevents depolymerization |

| Ixabepilone | Stabilizes microtubules | A synthetic epothilone with similar effects as paclitaxel |

| Colchicine | Inhibits tubulin polymerization | Binds at a different site than vinblastine |

Cevipabulin's ability to bind at both the vinblastine site and the newly identified seventh site on α-tubulin distinguishes it from these compounds. This unique binding profile may offer therapeutic advantages by simultaneously promoting and degrading microtubules, potentially leading to enhanced efficacy against resistant cancer types .

Core Triazolopyrimidine Formation

The synthesis of cevipabulin follows a systematic multi-step approach that begins with the formation of the triazolopyrimidine core structure. The fundamental synthetic strategy involves the construction of the [1] [2] [3]triazolo[1,5-a]pyrimidine scaffold through a series of carefully orchestrated reactions [4] [5].

Initial Malonate Formation: The synthesis commences with the preparation of diethyl 2-(2,4,6-trifluorophenyl)malonate through a base-catalyzed condensation reaction. This crucial intermediate is obtained by treating diethyl malonate with 2,4,6-trifluorobenzaldehyde under reflux conditions, achieving yields of approximately 62% [4].

Triazolopyrimidine Core Construction: The key cyclization step involves the reaction of 3-amino-1,2,4-triazole with the malonate derivative at elevated temperatures (180°C) for 4 hours. This thermal cyclization process forms the triazolo[1,5-a]pyrimidin-7(4H)-one intermediate with a yield of 41% [4].

Chlorination and Activation: The pyrimidine ring is subsequently activated through treatment with phosphorus oxychloride (POCl₃) under reflux conditions for 4 hours. This chlorination step converts the hydroxyl functionality to a more reactive chloride, facilitating subsequent substitution reactions with yields of 66% [4].

Advanced Synthetic Transformations

Nucleophilic Substitution Strategy: The chlorinated triazolopyrimidine intermediate undergoes selective nucleophilic substitution reactions under controlled conditions (room temperature to 70°C) to introduce various functional groups. This step demonstrates yields ranging from 50-70% depending on the specific nucleophile employed [4].

Amine Coupling Methodology: The introduction of the characteristic trifluoropropylamine moiety represents a critical step in the synthesis. The reaction utilizes (S)-1,1,1-trifluoropropan-2-amine hydrochloride in the presence of potassium carbonate in N,N-dimethylformamide at room temperature, yielding the desired stereoisomer with yields of 48-63% [1] [4].

Purification and Isolation: The final purification employs silica gel column chromatography using petroleum ether and ethyl acetate as eluents, followed by crystallization procedures to obtain analytically pure cevipabulin [1] [4].

Alternative Synthetic Routes

Recent developments in triazolopyrimidine synthesis have introduced electrochemical methods as viable alternatives to traditional synthetic approaches. These methods offer advantages in terms of environmental sustainability and operational simplicity [4] [6].

Electrochemical Synthesis: The electrochemical approach employs anodic oxidation and cathodic reduction processes to avoid the extensive use of chemical oxidizing and reducing agents. This method provides an effective alternative for the construction of complex triazolopyrimidine structures while reducing production costs and environmental impact [6].

Convergent Synthetic Strategies: Modern synthetic approaches emphasize convergent methodologies that allow for the efficient assembly of the triazolopyrimidine core from readily available starting materials. These strategies enable the preparation of diverse analogs and derivatives through modular synthetic approaches [7] [8].

Structure-Property Relationships

Molecular Architecture and Binding Affinity

The structure-property relationships of cevipabulin reveal critical insights into its unique dual binding mechanism and biological activity. The compound's molecular architecture incorporates several key structural elements that contribute to its distinctive pharmacological profile [1] [2] [9].

Trifluoropropyl Group Significance: The (S)-2,2,2-trifluoro-1-methylethyl substituent plays a crucial role in determining the compound's binding specificity. This structural feature is essential for binding to the novel seventh site on α-tubulin, as demonstrated by the loss of tubulin degradation activity in analogs lacking this moiety [1] [2] [10].

Triazolopyrimidine Core Properties: The central triazolopyrimidine scaffold provides the structural framework for interactions with both the vinblastine site on β-tubulin and the seventh site on α-tubulin. The π-π stacking interactions between the triazolopyrimidinyl group and tyrosine residues (βY222 and αY224) are fundamental to the compound's binding affinity [1] [2] [10].

Chloro-Difluorophenyl Substitution: The 2,6-difluoro-4-substituted phenyl ring contributes to the compound's binding specificity and selectivity. The fluorine atoms participate in hydrogen bonding interactions with tubulin residues, enhancing the overall binding affinity [1] [2] [10].

Binding Site Interactions

Vinblastine Site Binding: At the vinblastine site, cevipabulin forms multiple hydrogen bonds with β1-tubulin residues. Seven hydrogen bonds are observed, involving interactions with βY222, βT221, and βN204, along with a salt bridge formation with βD209 [1] [2] [10].

Seventh Site Binding: The interaction with the seventh site on α2-tubulin involves eight hydrogen bonds, including crucial interactions with αY224, αT223, αN206, and αR221. The trifluoropropyl group establishes critical hydrogen bonds with the nonexchangeable GTP, facilitating the compound's unique degradation mechanism [1] [2] [10].

Dissociation Constants: Quantitative binding studies reveal that cevipabulin exhibits similar affinities for both binding sites, with dissociation constants (Kd) of 0.90 ± 0.24 μM for the vinblastine site and 0.97 ± 0.15 μM for the seventh site [1] [2].

Conformational Analysis

Crystal Structure Insights: High-resolution crystal structures (2.6 Å resolution) of cevipabulin-tubulin complexes provide detailed conformational information. The structures reveal that cevipabulin adopts different conformations at each binding site, with the trifluoropropyl group oriented differently to accommodate specific interactions [1] [2] [11].

Flexibility and Binding: The compound demonstrates conformational flexibility that allows it to bind effectively to both sites simultaneously. This flexibility is crucial for the compound's dual mechanism of action, enabling both microtubule stabilization and tubulin degradation [1] [2] [9].

Chemical Derivatives and Analogs

Systematic Structural Modifications

The development of cevipabulin analogs has provided valuable insights into structure-activity relationships and has led to the identification of compounds with distinct pharmacological profiles [1] [2] [10].

Compound 1 (Simplified Analog): This derivative lacks the N-substituted side chain present in cevipabulin while retaining the essential trifluoropropyl group. Compound 1 demonstrates selective binding to the seventh site only, with a Kd value of 14.91 ± 1.23 μM, and retains the ability to induce tubulin degradation [1] [2] [10].

Compound 2 (Modified Analog): In this analog, the trifluoropropyl group is replaced with an azabicyclo[3.2.1]octane moiety. This modification eliminates binding to the seventh site while maintaining vinblastine site binding, resulting in loss of tubulin degradation activity but retention of polymerization effects [1] [2] [10].

Photoactivatable Derivatives: Recent research has focused on developing photoactivatable derivatives of cevipabulin for biological studies. These compounds incorporate photolabile protecting groups that can be selectively removed upon light activation, enabling spatiotemporal control of drug activity [12] [13].

Triazolopyrimidine Scaffold Variations

Core Modifications: Various modifications to the triazolopyrimidine core have been explored to optimize binding affinity and selectivity. These include substitutions at different positions on the heterocyclic ring system and incorporation of alternative heterocycles [4] [6].

Fluorinated Analogs: The incorporation of fluorine atoms at strategic positions has been investigated to enhance metabolic stability and binding affinity. Fluorinated analogs demonstrate improved pharmacokinetic properties while maintaining biological activity [4] [6].

Steroidal Conjugates: Novel steroidal-triazolopyrimidine conjugates have been synthesized and evaluated for anticancer activity. These compounds combine the triazolopyrimidine scaffold with steroidal frameworks to potentially enhance cellular uptake and target specificity [14].

Functional Group Modifications

Amine Substituent Variations: Systematic modifications of the amine substituent have revealed the importance of the trifluoropropyl group for seventh site binding. Alternative amine substitutions generally result in reduced binding affinity and altered biological activity [1] [2] [10].

Halogen Substitutions: The incorporation of different halogens (bromine, iodine) in place of chlorine has been explored to modulate binding interactions and pharmacological properties. These modifications can affect both binding affinity and selectivity [4] [6].

Methoxy Group Introductions: The incorporation of methoxy groups at various positions has been investigated to enhance solubility and binding interactions. These modifications can influence the compound's pharmacokinetic properties and biological activity [6].

Salt Forms and Formulation Chemistry

Salt Selection and Optimization

The development of suitable salt forms represents a crucial aspect of cevipabulin's formulation chemistry, directly impacting its solubility, stability, and bioavailability characteristics [15] [16] [17].

Fumarate Salt Development: The fumarate salt of cevipabulin (molecular weight 616.9 g/mol) represents the preferred clinical formulation. This salt form demonstrates enhanced chemical stability, non-hygroscopic properties, and improved solubility compared to the free base [18] [19].

Hydrochloride Salt Properties: The hydrochloride salt exhibits enhanced solubility characteristics and rapid dissolution properties, making it suitable for oral formulations. The salt demonstrates stability under acidic conditions and maintains highly crystalline properties [20] [15].

Alternative Salt Forms: Various alternative salt forms have been investigated, including succinate, mesylate, acetate, and phosphate salts. Each salt form offers distinct advantages in terms of solubility, stability, and formulation compatibility [15] [16] [17].

Physicochemical Properties

Solubility Enhancement: Salt formation significantly improves the aqueous solubility of cevipabulin. The water-soluble nature of the compound allows for both intravenous and oral administration, providing flexibility in clinical applications [18] [20].

Crystallinity and Stability: The salt forms maintain crystalline properties essential for pharmaceutical manufacturing and storage. The fumarate salt, in particular, demonstrates excellent thermal stability and resistance to humidity [15] [16] [17].

pH Stability Profile: The various salt forms exhibit different pH stability profiles, with the fumarate salt showing optimal stability across physiological pH ranges. This characteristic is crucial for formulation development and in vivo performance [15] [16] [17].

Formulation Considerations

Dissolution Enhancement: Salt formation provides significant dissolution rate enhancement compared to the free base. This improvement is particularly important for achieving adequate bioavailability and therapeutic efficacy [15] [16] [17].

Manufacturing Advantages: The crystalline nature of the salt forms facilitates pharmaceutical manufacturing processes, including tablet compression, capsule filling, and parenteral formulation preparation [15] [16] [17].

Stability in Formulations: The salt forms demonstrate excellent stability in various pharmaceutical formulations, including aqueous solutions, solid dosage forms, and parenteral preparations. This stability is essential for maintaining drug potency throughout the product shelf life [15] [16] [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Ayral-Kaloustian S, Zhang N, Beyer C. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):443-7. Review. PubMed PMID: 19907719.

3: Beyer CF, Zhang N, Hernandez R, Vitale D, Nguyen T, Ayral-Kaloustian S, Gibbons JJ. The microtubule-active antitumor compound TTI-237 has both paclitaxel-like and vincristine-like properties. Cancer Chemother Pharmacol. 2009 Sep;64(4):681-9. Epub 2009 Jan 10. PubMed PMID: 19132373.

4: Beyer CF, Zhang N, Hernandez R, Vitale D, Lucas J, Nguyen T, Discafani C, Ayral-Kaloustian S, Gibbons JJ. TTI-237: a novel microtubule-active compound with in vivo antitumor activity. Cancer Res. 2008 Apr 1;68(7):2292-300. PubMed PMID: 18381436.

5: Zhang N, Ayral-Kaloustian S, Nguyen T, Hernandez R, Beyer C. 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Bioorg Med Chem Lett. 2007 Jun 1;17(11):3003-5. Epub 2007 Mar 25. PubMed PMID: 17416524.